Gracillin - 19083-00-2

Gracillin

Catalog Number: EVT-269823
CAS Number: 19083-00-2
Molecular Formula: C45H72O17
Molecular Weight: 885.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gracillin is a naturally occurring steroidal saponin, specifically a spirostanol glycoside [, ]. It is primarily found in various species of the Dioscorea family, commonly known as yams, and in other medicinal plants such as Reineckia carnea [, , , , ]. Gracillin has garnered significant attention in scientific research due to its wide range of potential biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties [, , , , , , , , ].

Future Directions
  • Drug Delivery Systems: Exploring and developing improved drug delivery systems for gracillin, such as liposomal formulations, could enhance its bioavailability and therapeutic efficacy [].
  • Structure-Activity Relationship Studies: Conducting comprehensive structure-activity relationship (SAR) studies on gracillin derivatives could lead to the development of more potent and selective analogs with improved pharmacological profiles [, ].
Source and Classification

Gracillin is classified as a steroidal saponin, a type of glycoside that contains a steroid backbone. It is extracted from specific plant species known for their medicinal properties. The extraction process typically involves using solvents such as ethanol, followed by fractionation techniques to isolate the active compound .

Synthesis Analysis

The synthesis of gracillin involves several key steps:

  1. Extraction: Plant materials are first dried and powdered. The powdered plant is then subjected to solvent extraction, usually with 95% ethanol under reflux conditions for several hours . This process is repeated multiple times to ensure maximum yield.
  2. Fractionation: After extraction, the solution is filtered and concentrated. The crude extract undergoes further fractionation using solvents like petroleum ether and ethyl acetate to separate different components based on their polarity .
  3. Purification: Gracillin is typically purified using chromatographic techniques such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). The purity of the compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) .
Molecular Structure Analysis

Gracillin's molecular structure features a steroid nucleus with specific functional groups characteristic of saponins. Its structure includes:

  • A sugar moiety that contributes to its solubility and biological activity.
  • A hydrophobic steroidal backbone that allows interaction with cell membranes.

The structural analysis reveals that gracillin can form complexes with various biological molecules, influencing its pharmacological effects .

Chemical Reactions Analysis

Gracillin participates in several significant chemical reactions relevant to its biological activity:

  1. Hydrolysis: The glycosidic bond in gracillin can be hydrolyzed, releasing the aglycone diosgenin, which retains some biological activity .
  2. Oxidation-Reduction Reactions: Gracillin has been shown to generate reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis .
  3. Inhibition of Enzymatic Activity: Gracillin disrupts mitochondrial function by inhibiting succinate dehydrogenase, which affects ATP synthesis and promotes cell death in tumor cells .
Mechanism of Action

Gracillin exerts its anti-cancer effects through multiple mechanisms:

  • Inhibition of Signaling Pathways: It inhibits the phosphoinositide 3-kinase/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. By downregulating this pathway, gracillin promotes autophagy and apoptosis in cancer cells .
  • Induction of Apoptosis: Gracillin influences the expression of key apoptotic proteins such as Bax and Bcl-2, leading to increased apoptosis rates in treated cells .
  • Mitochondrial Dysfunction: By targeting complex II of the mitochondrial respiratory chain, gracillin reduces ATP production while increasing ROS levels, contributing to cell death .
Physical and Chemical Properties Analysis

Gracillin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water due to its hydrophobic steroidal structure.
  • Stability: Gracillin remains stable under acidic conditions but may degrade under prolonged exposure to high temperatures or strong alkaline conditions.
  • Melting Point: Specific melting point data for gracillin may vary based on purity but typically falls within a range consistent with steroidal compounds.
Applications

Gracillin has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Due to its ability to inhibit tumor growth and induce apoptosis, gracillin is being investigated as a potential therapeutic agent for various cancers, including non-small cell lung cancer and colorectal cancer .
  2. Natural Product Research: As a natural compound with significant biological activity, gracillin serves as a model for studying plant-derived therapies and their mechanisms of action.
  3. Pharmacological Studies: Gracillin's unique properties make it a candidate for further pharmacological studies aimed at developing new anti-cancer drugs or adjunct therapies that enhance existing treatment modalities.
Mechanisms of Antitumor Activity

Mitochondrial Complex II Targeting and Succinate Dehydrogenase Inhibition

Gracillin exerts potent anticancer effects primarily through selective inhibition of mitochondrial complex II (CII). By binding to the succinate dehydrogenase (SDH) subunit of CII, gracillin disrupts electron transfer and ubiquinone reduction, leading to severe bioenergetic crisis in cancer cells. This targeting mechanism is distinct from classical CII inhibitors like TTFA (which binds the ubiquinone site) or 3-NPA (targeting SDHA), as gracillin specifically inactivates SDH without affecting succinate:ubiquinone reductase activity [2]. The consequence is a rapid suppression of oxidative phosphorylation (OXPHOS), measured by dose-dependent reductions in oxygen consumption rates (OCR) in isolated mitochondria [2] [3]. Notably, gracillin maintains efficacy against chemotherapy-resistant cancers (e.g., paclitaxel-resistant lung and breast adenocarcinoma), underscoring its ability to overcome common drug resistance mechanisms [2] [4].

Table 1: Gracillin's Molecular Targets in Cancer Models

Cancer TypeMolecular TargetFunctional ConsequenceExperimental Model
Non-small cell lungSDH/Complex II↓ ATP synthesis, ↑ ROSA549, H1299, H460 cells
Triple-negative breastPGK1↓ Glycolytic flux, ↓ LactateMDA-MB-231, MDA-MB-468
Gastric carcinomaTIPE2↑ Caspase-3, ↑ Bax/Bcl-2 ratioBGC823 cells
ColorectalSTAT3↓ Proliferation, ↓ MigrationHT-29, HCT116 cells
GlioblastomaMerlin/LATS interaction↑ Hippo signaling, ↓ YAP activityU87MG cells

Dual Metabolic Disruption: Glycolysis and Oxidative Phosphorylation Crosstalk

Beyond mitochondrial disruption, gracillin concurrently suppresses glycolytic metabolism, creating a synergistic energy blockade. LC/MS metabolomics revealed significant depletion of 3-phosphoglycerate, phosphoenolpyruvate, pyruvate, and lactate in gracillin-treated lung and breast cancer cells, indicating multistep inhibition of glycolysis [3] [7]. Molecular docking and enzyme assays identify phosphoglycerate kinase 1 (PGK1) as a key gracillin target. PGK1 suppression reduces ATP generation from glycolysis while amplifying energy stress from OXPHOS inhibition. This dual targeting is critical for overcoming metabolic plasticity—where cancer cells bypass glycolysis inhibition by relying on OXPHOS, or vice versa. In MDA-MB-231 breast cancer cells (glycolysis-dependent), gracillin combined with OXPHOS inhibitors (oligomycin) caused near-complete ATP depletion, demonstrating potent synergy [3].

Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential Collapse

Gracillin induces catastrophic oxidative stress through multiple mechanisms. By disrupting CII, it promotes electron leakage and superoxide (O₂•⁻) formation, quantified by 2–3-fold increases in MitoSOX fluorescence [2]. Concurrently, gracillin elevates intracellular calcium, which further stimulates mitochondrial ROS production [1] [6]. The collapse of mitochondrial membrane potential (ΔΨm), measured via TMRM fluorescence decay, occurs within hours of treatment [2] [8]. This ΔΨm dissipation is both a cause and consequence of ROS accumulation, creating a lethal feedback loop. Antioxidants like N-acetylcysteine (NAC) completely abrogate gracillin-induced apoptosis, confirming ROS as the primary executioner [2].

Table 2: Metabolic Parameters Modulated by Gracillin

ParameterMeasurement MethodChange vs. ControlBiological Impact
ATP productionLuminescent assay↓ 80% (5 μM, 24h)Bioenergetic crisis
Mitochondrial ROSMitoSOX fluorescence↑ 2.5–3.0 foldOxidative damage to macromolecules
Lactate secretionExtracellular flux analysis↓ 60–70%Glycolysis inhibition
Oxygen consumption (OCR)Seahorse analyzer↓ 75–90%OXPHOS collapse
ΔΨm integrityTMRM fluorescence↓ 50–80%Mitochondrial permeability transition

Apoptosis Induction via Intrinsic Mitochondrial Pathways

Gracillin activates the intrinsic apoptosis pathway through mitochondrial outer membrane permeabilization (MOMP). Key events include: (1) Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, shifting the Bax/Bcl-2 ratio >4-fold [6]; (2) Cytochrome c release into the cytosol, triggering apoptosome assembly; (3) Caspase-3 cleavage (3–5-fold increase) and PARP cleavage [1] [6]. Flow cytometry analyses show gracillin induces S-phase arrest (e.g., 44.6% of A549 cells in S-phase vs. 28.9% in controls) prior to apoptosis [6]. In BGC823 gastric cancer cells, these effects correlate with TIPE2 upregulation, and TIPE2 knockdown via siRNA attenuates gracillin-induced apoptosis, suggesting TIPE2 mediates mitochondrial apoptosis [8].

Autophagy Modulation via mTOR/PI3K/Akt/AMPK Signaling Networks

Gracillin paradoxically induces cytoprotective autophagy early during treatment (2–6h), followed by autophagic cell death at later stages (24–48h). Transmission electron microscopy confirms autophagosome accumulation in gracillin-treated A549 cells [4]. Mechanistically, gracillin inhibits mTORC1 via coordinated regulation of upstream kinases: suppression of PI3K/Akt (↓ phospho-Akt by 60–80%) and activation of AMPK (↑ phospho-AMPK by 2-fold) [4] [6]. This reprograms the ULK1/Beclin-1 axis, elevating LC3-II conversion and degrading p62/SQSTM1. Crucially, gracillin upregulates WIPI1, a PtdIns3P effector essential for autophagosome formation. WIPI1 silencing reduces gracillin-mediated LC3-II conversion by >50%, confirming its role in autophagy induction [4]. In vivo, gracillin suppresses A549 xenograft growth (tumor volume ↓ 65–80%) with parallel increases in LC3-II and Beclin-1 in tumor tissues [4].

Table 3: Apoptotic and Autophagic Markers Regulated by Gracillin

MarkerChangeTechniqueFunctional Significance
Bax/Bcl-2 ratio↑ 4–5 foldWestern blotMOMP induction
Cleaved caspase-3↑ 3–8 foldImmunoblot/flow cytometryApoptosis execution
LC3-II/LC3-I ratio↑ 2–3 foldImmunofluorescence/WesternAutophagosome formation
p62/SQSTM1↓ 60–80%Western blotAutophagic flux activation
WIPI1 mRNA↑ 2.5 foldqRT-PCRAutophagosome nucleation

Concluding Remarks

Gracillin’s multitargeted actions—spanning mitochondrial bioenergetics, redox homeostasis, apoptotic signaling, and autophagic regulation—position it as a promising template for next-generation anticancer agents. Its efficacy against therapy-resistant malignancies highlights translational potential, though bioavailability optimization remains a challenge. Future research should prioritize structural analogs to improve pharmacokinetics while retaining the compound’s versatile pharmacodynamic profile.

Properties

CAS Number

19083-00-2

Product Name

Gracillin

IUPAC Name

2-[5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C45H72O17

Molecular Weight

885.0 g/mol

InChI

InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(53)34(51)31(48)21(3)56-40)38(33(50)29(17-47)59-42)60-41-37(54)35(52)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21?,23+,24-,25+,26+,27+,28?,29?,30+,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43+,44+,45-/m1/s1

InChI Key

YQEMAEKYNNOCBY-GCVYEHSKSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Solubility

Soluble in DMSO

Synonyms

diosgenyl rhamnopyranosyl-1-2-(glucopyranosyl-1-3)glucopyranoside
gracillin

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.